
8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H6BrClN2. It has a molecular weight of 281.54 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule is substituted with bromine, chlorine, and a methyl group at positions 8, 4, and 7 respectively, and a carbonitrile group at position 3 .Applications De Recherche Scientifique
Optoelectronic and Charge Transport Properties
8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile and its derivatives have been explored for their optoelectronic and charge transport properties. Studies utilizing density functional theory (DFT) have shown that these compounds exhibit efficient multifunctional material characteristics, with potential applications in optoelectronics due to their structural, electronic, and optical properties. They exhibit smaller hole reorganization energies, suggesting better hole transport tendencies, which is significant for electronic device applications (Irfan et al., 2020).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives of this compound. These synthetic endeavors are aimed at creating new compounds with potential applications in various fields, such as materials science and pharmacology. The reactions and structural characterizations of these new compounds are significant for the development of innovative materials and drugs (El-Agrody et al., 2011; El-Agrody et al., 2012).
Inhibitors of Tumor Progression
Specific derivatives of this compound have been studied as inhibitors of tumor progression. These compounds have shown promise in inhibiting tumor necrosis factor alpha (TNF-alpha) production, indicating potential therapeutic applications in diseases like rheumatoid arthritis. The selectivity and efficacy of these derivatives in in vivo models highlight their potential as novel therapeutic agents (Green et al., 2007).
Antibacterial Properties
The halogenated derivatives of this compound have been evaluated for their antibacterial properties. These studies focus on the synthesis of new compounds and their efficacy against various bacterial strains, contributing to the search for new antibacterial agents. The structure-activity relationships of these compounds are crucial for understanding their antibacterial mechanisms and potential applications in medicine (Rahimizadeh et al., 2011; Fouda, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile are currently unknown. This compound belongs to the quinoline family, which is known to interact with a variety of biological targets . .
Mode of Action
Without specific information on the targets of this compound, it’s challenging to describe its precise mode of action. Quinolines generally can participate in both electrophilic and nucleophilic substitution reactions , which could potentially alter the function of their targets.
Propriétés
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c1-6-2-3-8-10(13)7(4-14)5-15-11(8)9(6)12/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMIQPSJPFIRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

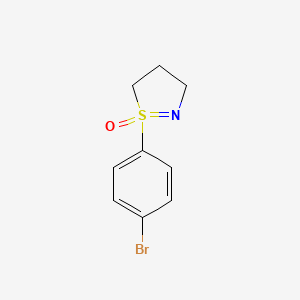
![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)
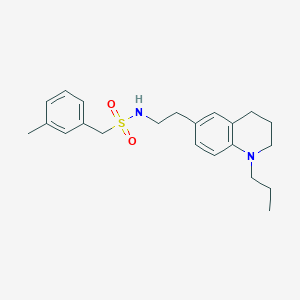
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)
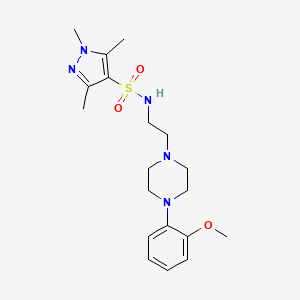
![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
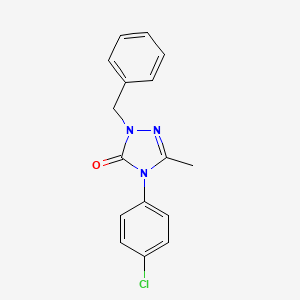
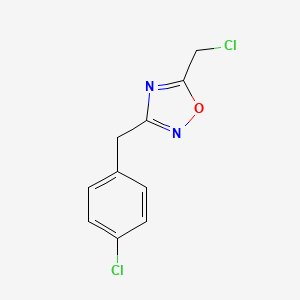
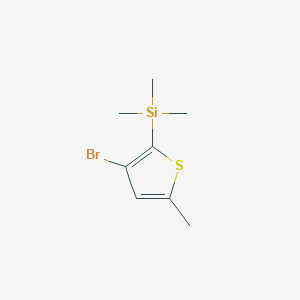
![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)

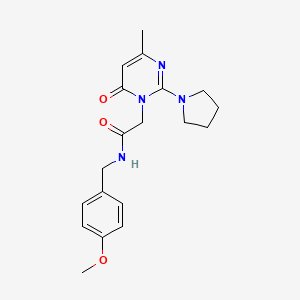
![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)